5-Methyl-4-(3-pyridyl)pyrimidin-2-amine
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Overview
Description
5-Methyl-4-(3-pyridyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 5-position and a pyridyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine typically involves the condensation of appropriate pyrimidine and pyridine derivatives. One common method involves the reaction of 2-aminopyrimidine with 3-bromopyridine under basic conditions, followed by methylation at the 5-position of the pyrimidine ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(3-pyridyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
5-Methyl-4-(3-pyridyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidin-2-amine: This compound shares a similar pyrimidine and pyridine structure but has a nitro group instead of a methyl group.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: This compound features an amino group at the 5-position of the phenyl ring.
Uniqueness
5-Methyl-4-(3-pyridyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N4 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-methyl-4-pyridin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C10H10N4/c1-7-5-13-10(11)14-9(7)8-3-2-4-12-6-8/h2-6H,1H3,(H2,11,13,14) |
InChI Key |
DWSGEKUJWUNNFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C2=CN=CC=C2)N |
Origin of Product |
United States |
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